molecular formula C14H15FN2O2 B7640480 2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide

2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide

Cat. No. B7640480
M. Wt: 262.28 g/mol
InChI Key: XDYQZWHGECSICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide (CFA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amide derivatives and is known to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide is not fully understood. However, it has been suggested that this compound acts as an antagonist of the TRPV1 receptor, which is involved in the sensation of pain. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to possess analgesic, anticonvulsant, anti-inflammatory, and anti-cancer properties. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in good yields. Additionally, this compound has been extensively studied, and its properties and effects are well-known. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide. One possible direction is the development of new pain medications based on the properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of epilepsy and cancer. Another possible direction is the development of new compounds based on the structure of this compound that possess improved properties and effects.

Synthesis Methods

The synthesis of 2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide involves the reaction of 4-cyano-2-fluoroaniline with cyclopentanone in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with N-cyclopentylchloroacetamide to obtain the final product, this compound. The synthesis method of this compound is relatively simple, and the compound can be obtained in good yields.

Scientific Research Applications

2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess analgesic properties and has been used in the development of new pain medications. Additionally, this compound has been shown to have anticonvulsant properties and has been used in the treatment of epilepsy. This compound has also been studied for its potential applications in cancer treatment, where it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(4-cyano-2-fluorophenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-12-7-10(8-16)5-6-13(12)19-9-14(18)17-11-3-1-2-4-11/h5-7,11H,1-4,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYQZWHGECSICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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